

Application Note: Mass Spectrometry

Characterization of Salfredin B11

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Compound of Interest

Compound Name: Salfredin B11

Cat. No.: B12763752

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Abstract

This application note provides a detailed protocol for the characterization of **Salfredin B11**, a 2,2-dimethyl-1-benzopyran found in plant species such as *Nigella sativa*, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).^{[1][2]} The methods outlined here are designed for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this and structurally related natural products. This document includes a standard operating procedure for sample preparation, LC-MS/MS analysis, and data interpretation, along with hypothetical data presented for illustrative purposes.

Introduction

Salfredin B11 is a member of the 2,2-dimethyl-1-benzopyran class of organic compounds.^[3] It has been identified in plants such as *Nigella sativa* and *Nigella glandulifera*.^[2] Given the therapeutic potential often associated with novel plant-derived compounds, robust analytical methods for their identification and quantification are essential for further research and development. This note describes a workflow for the definitive structural confirmation and quantification of **Salfredin B11** in a complex matrix using high-resolution mass spectrometry.

Experimental Protocols

Sample Preparation

A standard protocol for the extraction of **Salfredin B11** from a plant matrix (e.g., *Nigella sativa* seeds) is provided below.

Materials:

- Lyophilized and ground plant material
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- 0.1% Formic acid in water and acetonitrile (LC-MS grade)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm PTFE)

Protocol:

- Weigh 100 mg of ground plant material into a 2 mL microcentrifuge tube.
- Add 1.5 mL of 80% methanol in water.
- Vortex vigorously for 5 minutes to ensure thorough extraction.
- Centrifuge at 14,000 x g for 10 minutes to pellet solid debris.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
- For quantitative analysis, prepare a serial dilution of a **Salfredin B11** analytical standard in the appropriate solvent to generate a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

MS Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- MS1 Scan Range: m/z 100-500
- MS/MS: Data-dependent acquisition (DDA) or targeted Multiple Reaction Monitoring (MRM)
- Collision Energy: Ramped from 10-40 eV for DDA; optimized for specific transitions in MRM.

Data Presentation

Predicted Mass and Formula

The molecular formula for **Salfredin B11** is C₁₃H₁₂O₄, with a monoisotopic mass of 232.0736 g/mol .[2] The expected protonated molecule [M+H]⁺ would be observed at m/z 233.0809.

Hypothetical Quantitative LC-MS/MS Data

The following table summarizes hypothetical quantitative results for **Salfredin B11** from a prepared standard curve.

Concentration (ng/mL)	Peak Area (Arbitrary Units)
1	1,520
5	7,650
10	15,100
50	75,800
100	152,300
500	761,000

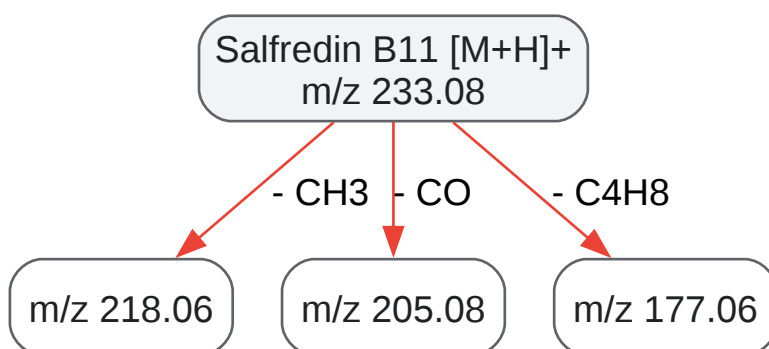
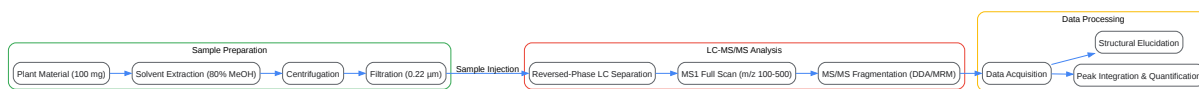
Predicted MS/MS Fragmentation

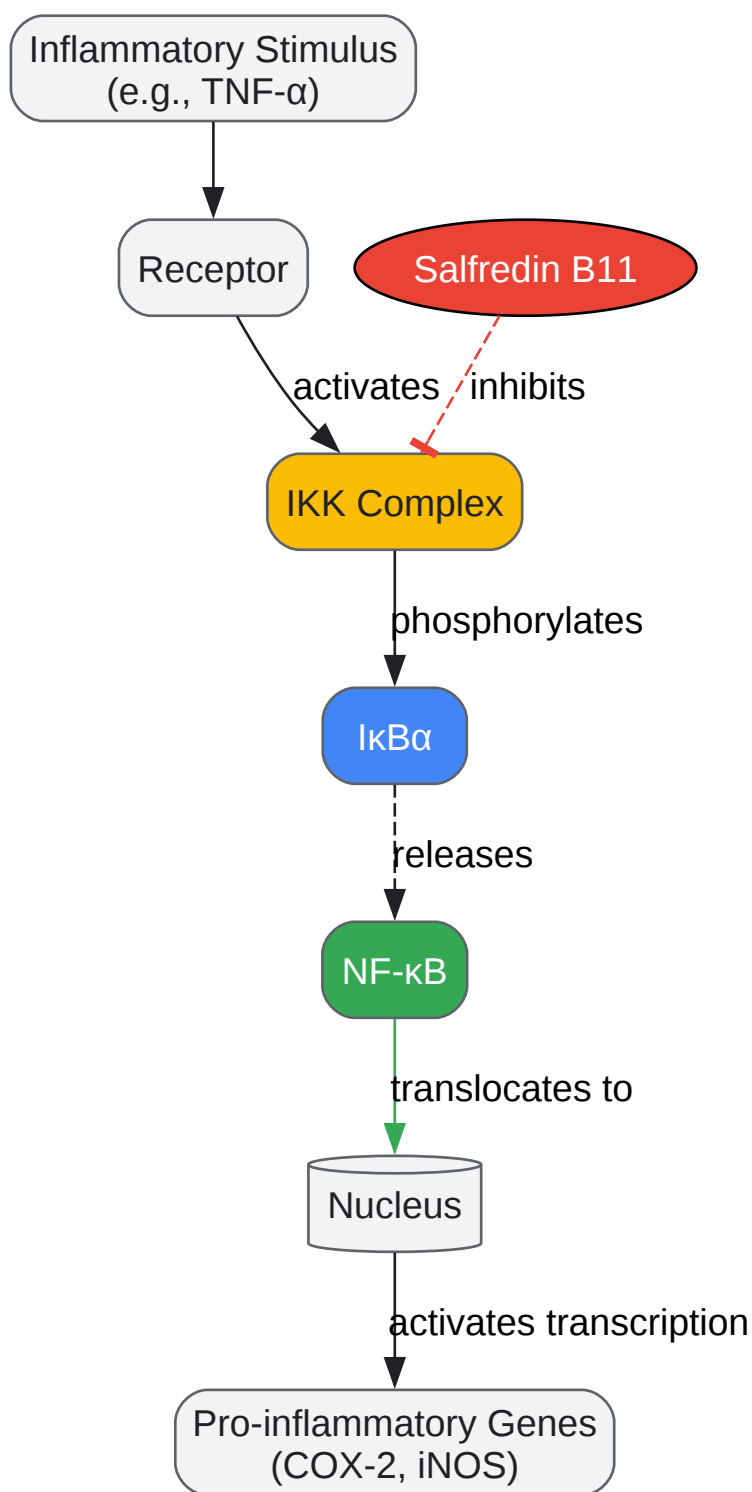
Based on the structure of **Salfredin B11**, a proposed fragmentation pattern for the [M+H]⁺ precursor ion (m/z 233.08) is presented. The major product ions are predicted to arise from the loss of key functional groups.

Precursor Ion (m/z)	Predicted Product Ion (m/z)	Proposed Neutral Loss
233.08	218.06	CH ₃ (Methyl radical)
233.08	205.08	CO (Carbon monoxide)
233.08	187.07	CO + H ₂ O
233.08	177.06	C ₄ H ₈ (Isobutylene)

Visualizations

Experimental Workflow





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